molecular formula C17H14N4O2S B11564038 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11564038
M. Wt: 338.4 g/mol
InChI Key: AUHZTQMJTZPXQM-UHFFFAOYSA-N
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Description

2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core linked to a 1,2,4-oxadiazole ring through a sulfanyl bridge, with a methoxyphenyl substituent on the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of the oxadiazole ring with a methoxyphenyl group using suitable reagents and catalysts.

    Formation of the benzimidazole core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Linking the two moieties: The final step involves the formation of the sulfanyl bridge, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide: Another benzimidazole derivative with similar structural features.

    2-Propenal, 3-(2-methoxyphenyl): A compound with a methoxyphenyl group but different core structure.

Uniqueness

2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is unique due to its combination of a benzimidazole core and an oxadiazole ring, linked by a sulfanyl bridge. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H14N4O2S/c1-22-14-9-5-2-6-11(14)16-20-15(23-21-16)10-24-17-18-12-7-3-4-8-13(12)19-17/h2-9H,10H2,1H3,(H,18,19)

InChI Key

AUHZTQMJTZPXQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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